2-Amino-4-methoxybenzothiazole
Description
Significance of Heterocyclic Compounds in Pharmaceutical Research and Chemical Biology
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of pharmaceutical research and chemical biology. mdpi.comreachemchemicals.comijsrtjournal.comopenmedicinalchemistryjournal.comafricanjournalofbiomedicalresearch.com Their structural diversity and ability to interact with a wide array of biological targets make them indispensable in the development of new therapeutic agents. mdpi.comiajesm.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. ijsrtjournal.comopenmedicinalchemistryjournal.com Notably, over 85% of FDA-approved pharmaceutical molecules contain a heterocyclic core, highlighting their importance in modern medicine. scholarsportal.info These compounds form the basis for a vast range of drugs, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. mdpi.comreachemchemicals.comopenmedicinalchemistryjournal.com The unique three-dimensional arrangements and electronic properties of heterocyclic scaffolds allow for precise tuning of their pharmacological profiles.
The Benzothiazole (B30560) Nucleus as a Privileged Scaffold in Medicinal Chemistry Research
Among the myriad of heterocyclic structures, the benzothiazole nucleus stands out as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. scholarsportal.infoderpharmachemica.com The benzothiazole structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a five-membered ring containing both sulfur and nitrogen atoms. iajesm.inderpharmachemica.com This bicyclic system is found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. derpharmachemica.comjchemrev.com The versatility of the benzothiazole core allows medicinal chemists to generate extensive libraries of compounds for screening against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. scholarsportal.infobenthamscience.combohrium.com The synthetic accessibility of benzothiazole derivatives further enhances their appeal in drug discovery programs. benthamscience.com
Overview of 2-Amino-4-methoxybenzothiazole within the Benzothiazole Class
This compound is a specific derivative within the broader class of benzothiazoles. It is an organic compound with the molecular formula C₈H₈N₂OS. smolecule.comnih.gov The structure is characterized by a benzothiazole core with an amino group (-NH₂) at the 2-position and a methoxy (B1213986) group (-OCH₃) at the 4-position. smolecule.comnih.gov This compound typically appears as a beige chunky solid and is insoluble in water. smolecule.comnih.gov The presence of the amino and methoxy groups on the benzothiazole ring system significantly influences its chemical reactivity and biological properties, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.comchemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol |
| Appearance | Beige chunky solid |
| Melting Point | 153-155 °C |
| CAS Number | 5464-79-9 |
Data sourced from multiple chemical suppliers and databases. smolecule.comnih.govsigmaaldrich.comthermofisher.com
Scope and Objectives of Academic Investigations on this compound
Academic research on this compound is primarily focused on several key areas. A significant portion of studies investigates its synthesis and the development of efficient synthetic methodologies. rsc.orgresearchgate.netorganic-chemistry.orgnih.gov Researchers are also keenly interested in its biological activities, with studies exploring its potential as an antimicrobial and anticancer agent. smolecule.comekb.eg Furthermore, the compound serves as a crucial building block for the synthesis of novel derivatives with potentially enhanced therapeutic properties. sigmaaldrich.comnih.gov Spectroscopic and quantum chemical studies have also been conducted to understand its structural, vibrational, and electronic characteristics. nih.gov The overarching goal of these investigations is to fully elucidate the chemical and biological profile of this compound and to leverage this knowledge for the design and development of new functional molecules with applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
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InChI |
InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCRAVYUWNFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID4024484 | |
| Record name | 2-Amino-4-methoxybenzothiazole | |
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Molecular Weight |
180.23 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992) | |
| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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CAS No. |
5464-79-9 | |
| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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| Record name | 4-Methoxy-2-benzothiazolamine | |
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| Record name | 4-Methoxy-2-aminobenzothiazole | |
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| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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| Record name | 2-Amino-4-methoxybenzothiazole | |
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| Record name | 4-methoxybenzothiazol-2-ylamine | |
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| Record name | 4-METHOXY-2-AMINOBENZOTHIAZOLE | |
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Melting Point |
307 to 311 °F (NTP, 1992) | |
| Record name | 2-AMINO-4-METHOXYBENZOTHIAZOLE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Advanced Synthetic Methodologies for 2 Amino 4 Methoxybenzothiazole and Its Derivatives
Exploration of Established Synthetic Pathways
Several classical methods have been refined over the years for the synthesis of 2-aminobenzothiazoles, including the specific target compound, 2-Amino-4-methoxybenzothiazole. These pathways often involve cyclization, amination, and condensation reactions.
Cyclization Reactions of Substituted Thiourea (B124793) Derivatives
The cyclization of aryl thiourea derivatives is a cornerstone in the synthesis of 2-aminobenzothiazoles. nih.govresearchgate.net This approach typically involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt to form a phenylthiourea (B91264) intermediate, which then undergoes cyclization. nih.gov A common method, known as the Hugerschoff reaction, utilizes bromine in chloroform (B151607) to induce the oxidative cyclization of the arylthiourea. researchgate.netresearchgate.net However, concerns over the hazardous nature of liquid bromine have led to the exploration of alternative brominating agents like benzyltrimethylammonium (B79724) tribromide. researchgate.net
The reaction mechanism is believed to proceed through the halogenation of the thiocarbonyl sulfur, creating a reactive intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the sulfur, leading to the formation of the benzothiazole (B30560) ring. researchgate.netmdpi.com The presence of an electron-donating group, such as the methoxy (B1213986) group at the 4-position, facilitates this electrophilic attack.
Copper and palladium catalysts have also been employed to facilitate the intramolecular C-S bond formation in substituted thioureas, offering milder reaction conditions. indexcopernicus.comresearchgate.net For instance, Cu(II) salts can promote the oxidative cyclization of arylthioureas, proving effective for substrates with both electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net
Table 1: Examples of Cyclization Reactions for 2-Aminobenzothiazole (B30445) Synthesis
| Precursor | Reagent/Catalyst | Product | Reference |
| Arylthiourea | Bromine in Chloroform | 2-Aminobenzothiazole | researchgate.net |
| Substituted Aniline, KSCN, Bromine | Acetic Acid | 2-Aminobenzothiazole | nih.gov |
| N-(3-methoxyphenyl)-N′-(pyridin-2-yl)thiourea | Copper(II) or Gold(III) | Substituted 2-Aminobenzothiazole | researchgate.netscilit.com |
| Arylthioureas | N-iodosuccinimide | 2-Aminobenzothiazole derivatives | researchgate.net |
Direct Amination Approaches to Benzothiazoles
Direct C-H amination of the benzothiazole ring presents a more atom-economical approach to synthesizing 2-aminobenzothiazoles. This strategy avoids the pre-functionalization of the starting material. Recent advancements have demonstrated the use of transition-metal-free conditions for this transformation. For example, an iodine-catalyzed direct amination of benzothiazoles with potassium selenocyanate (B1200272) (KSeCN) in water has been developed, offering an environmentally friendly route to primary 2-aminobenzothiazoles. rhhz.net
Another approach involves the use of copper(II) chloride complexes of amines as the nitrogen source. rsc.org This method allows for the direct amination of azoles, including benzothiazoles, under mild conditions. rsc.org Magnetically separable copper ferrite (B1171679) (CuFe2O4) nanoparticles have also been utilized as a recyclable catalyst for the direct C-H amination of benzothiazoles, further enhancing the green credentials of this synthetic route. researchgate.netresearchgate.net
Condensation Reactions for Scaffold Formation
Condensation reactions are widely used for constructing the benzothiazole scaffold. mdpi.commdpi.comekb.eg The most common method involves the reaction of a 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comekb.eg For instance, 2-aminothiophenol can be condensed with aldehydes in the presence of a catalyst to yield 2-substituted benzothiazoles. mdpi.commdpi.com A plausible mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate that subsequently cyclizes. ekb.eg
Various catalysts, including ammonium (B1175870) chloride, sulfated tungstate, and even commercial laccases, have been employed to promote these condensation reactions under greener conditions, such as in solvent-free systems or at room temperature. mdpi.commdpi.com
Synthesis via Halogenated Precursors and Amination
The use of halogenated precursors provides another versatile route to 2-aminobenzothiazoles. One common strategy involves the reaction of an ortho-haloaniline with a source of sulfur and nitrogen. For example, 2-iodoanilines can react with sodium dithiocarbamates in an Ullmann-type reaction to form 2-aminobenzothiazoles. nih.gov This reaction is typically catalyzed by a copper(II) salt. nih.gov
Another approach utilizes the reaction of 2-haloanilines with thiourea in the presence of a copper catalyst to achieve intramolecular C-S bond formation. indexcopernicus.comresearchgate.net This method is particularly useful for thioureas containing reactive ortho-halogens like bromine or iodine. researchgate.net
Modern Synthetic Strategies and Green Chemistry Principles
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This includes the adoption of microwave-assisted synthesis and other green chemistry principles.
Microwave-Assisted Synthesis of this compound Analogs
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpbs.comsemanticscholar.orgscispace.comscispace.com This technique has been successfully applied to the synthesis of various benzothiazole derivatives. nih.govijpbs.comscispace.com
For instance, the condensation reaction of 2-aminobenzothiazoles with other reagents to form more complex heterocyclic systems can be significantly expedited under microwave irradiation. ijpbs.comsemanticscholar.orgscispace.com Studies have shown that reactions that would typically require several hours of refluxing can be completed in a matter of minutes using a microwave reactor. semanticscholar.orgscispace.com The synthesis of Schiff bases from 2-aminobenzothiazole derivatives and aldehydes is another area where microwave assistance has proven to be highly effective, offering excellent yields in a fraction of the time required by conventional methods. scispace.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Condensation of 2-aminobenzothiazole and 2-(2-bromoacetyl)benzofuran | 5 hours | Not specified | Higher yield | scispace.com |
| Synthesis of Schiff base from 2-amino-6-nitrobenzothiazole | Hours | 8-10 minutes | From 30-46% to 76-80% | scispace.com |
| Synthesis of imidazo[2,1-b]benzothiazoles | 5 hours | Not specified | Higher yield | scispace.com |
Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Coupling Reactions)
Catalyst-mediated synthesis offers efficient and selective routes to this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools in this regard. nih.gov These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the benzothiazole scaffold and introducing diverse functionalities.
One notable application is the synthesis of 2-arylbenzothiazoles. While traditional methods often involve the condensation of 2-aminothiophenols with carboxylic acid derivatives, palladium catalysts can enable the direct coupling of 2-halobenzothiazoles with arylboronic acids (Suzuki coupling) or other organometallic reagents. researchgate.netresearchgate.net This approach provides a versatile platform for accessing a wide range of 2-arylbenzothiazole derivatives with varied substitution patterns.
The choice of ligands is critical for the success of palladium-catalyzed reactions, influencing catalyst stability, activity, and selectivity. Ligands such as BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions, often requiring low catalyst loadings and short reaction times. rsc.org
Beyond palladium, other transition metals like copper and iron have also been utilized. For instance, copper(I)-catalyzed tandem cyclization has been reported as an efficient method for synthesizing 2-aminobenzothiazoles. researchgate.net These catalytic systems often offer advantages in terms of cost and environmental impact compared to palladium.
Sustainable and Environmentally Benign Synthetic Protocols
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods for chemical compounds, including this compound. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. dataintelo.com
Key strategies in sustainable synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netmdpi.com For example, the synthesis of 2-arylbenzothiazoles has been successfully carried out in glycerol, a biodegradable and non-toxic solvent. researchgate.net
Catalyst-Free and Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions can significantly reduce waste. researchgate.net Microwave irradiation has been employed to accelerate reactions, often leading to higher yields and shorter reaction times without the need for a solvent. researchgate.net
Use of Reusable Catalysts: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times is a key aspect of green chemistry. mdpi.com For instance, SnP2O7 has been used as a reusable catalyst for the synthesis of benzothiazoles. mdpi.com
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. researchgate.net
One innovative and sustainable approach involves the use of carbon dioxide (CO2) as a raw material for the cyclization of 2-aminothiophenols to form benzothiazoles. mdpi.com This method utilizes a renewable and abundant C1 source, contributing to a more sustainable chemical industry.
Functionalization and Derivatization of this compound
The this compound core structure provides multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Synthesis of Schiff Bases and Imine Derivatives
The amino group at the 2-position of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases or imines. sigmaaldrich.comsigmaaldrich.comresearchgate.net This reaction is a versatile method for introducing a wide array of substituents onto the benzothiazole scaffold.
For example, the reaction of this compound with 4-acetamidobenzaldehyde (B92706) yields a tridentate Schiff base. sigmaaldrich.comresearchgate.net Similarly, reactions with other aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, have been used to synthesize novel Schiff base ligands. researchgate.net The formation of imines can also be achieved by reacting 2-aminobenzothiazoles with 3-formylchromones, with the reaction outcome being dependent on the solvent used. rsc.orgrsc.org
These Schiff bases and imine derivatives are not only valuable synthetic intermediates but also exhibit interesting chemical and biological properties themselves. avesis.network
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | 4-Acetamidobenzaldehyde | Tridentate Schiff Base | sigmaaldrich.comresearchgate.net |
| 2-Amino-6-methoxybenzothiazole (B104352) | 2-Hydroxy-4-methoxybenzaldehyde | Schiff Base Ligand | researchgate.net |
| 2-Aminobenzothiazole | 3-Formylchromone | Imine | rsc.orgrsc.org |
Development of Metal Complexes and Coordination Compounds
The nitrogen and sulfur atoms within the benzothiazole ring system, along with the exocyclic amino group, make this compound and its derivatives excellent ligands for coordinating with various metal ions. This has led to the development of a wide range of metal complexes and coordination compounds.
Schiff bases derived from this compound can act as tridentate ligands, forming stable complexes with metal ions like zinc(II). researchgate.netresearchgate.netscispace.com These complexes often exhibit distinct geometries, such as octahedral. researchgate.netscispace.com
Furthermore, this compound derivatives have been used to synthesize complexes with a variety of other metals, including rhodium(III), palladium(II), cadmium(II), platinum(IV), silver(I), and gold(III). pharmascholars.comchemicalpapers.com The resulting complexes can possess different coordination geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand structure. pharmascholars.com For instance, a novel azo dye ligand derived from 2-amino-6-methoxy benzothiazole has been used to create complexes with Ag(I), Pt(IV), and Au(III). chemicalpapers.com
| Metal Ion | Ligand Derived From | Resulting Complex Geometry | Reference |
| Zn(II) | Schiff base of this compound | Octahedral | researchgate.netscispace.com |
| Rh(III), Pd(II), Pt(IV) | 2-amino acetic acid -6- methoxy benzothiazole | Square Planar | pharmascholars.com |
| Cd(II) | 2-amino acetic acid -6- methoxy benzothiazole | Tetrahedral | pharmascholars.com |
| Ag(I), Pt(IV), Au(III) | Azo dye of 2-amino-6-methoxy benzothiazole | Not specified | chemicalpapers.com |
Chemical Modifications at the Amino and Methoxy Positions
The amino and methoxy groups on the this compound ring are key sites for chemical modification, allowing for the fine-tuning of the molecule's properties.
The amino group can be acylated, for example, by reacting with methyl chloroformate to form carbamates. nih.gov It can also be involved in reactions with triazines to produce more complex substituted derivatives. sigmaaldrich.com
The methoxy group, while generally less reactive than the amino group, can still be a site for modification. For instance, the synthesis of O-substituted 6-methoxybenzothiazole-2-carbamates has been reported, demonstrating the possibility of derivatization at this position. nih.gov
Incorporation into Hybrid Molecules and Conjugates
To enhance or combine different functionalities, this compound can be incorporated into larger molecular structures, forming hybrid molecules and conjugates.
One approach involves linking the benzothiazole moiety to other pharmacologically active scaffolds. For example, hybrid molecules have been synthesized by cross-linking a benzothiazole derivative with hydroxamic acid via amino acid or aminoalkanoic acid linkers. f1000research.com This strategy aims to create new compounds with potentially optimized biological activities.
Another strategy is the synthesis of conjugates where the benzothiazole unit is attached to other molecular entities. For instance, azo compounds have been prepared by reacting 2-amino-6-methoxy benzothiazole with other aromatic compounds, which can then be further modified to create more complex heterocyclic systems. nveo.org
Methodologies for Analytical Characterization in Synthetic Research
The verification of synthesized chemical compounds is a cornerstone of modern chemical research. For this compound and its derivatives, a suite of analytical techniques is employed to confirm the molecular structure, establish purity, and ensure the successful outcome of a synthetic route. These methodologies provide a comprehensive picture of the compound's identity and quality, relying on the principles of spectroscopy, elemental analysis, and chromatography.
Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of this compound. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and complementary information about the compound's functional groups, electronic system, and atomic connectivity. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the analysis of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features. For instance, the N-H stretching vibrations of the primary amino group are typically observed in the region of 3100-3500 cm⁻¹. The C-O stretching of the methoxy group and the C=N stretching within the thiazole (B1198619) ring also produce distinct signals. nih.govnih.gov The analysis of these peaks is crucial for confirming the integrity of the synthesized molecule. researchgate.net
Key FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | N-H Stretching | 3100 - 3500 |
| Methoxy (O-CH₃) | C-H Stretching | 2850 - 3000 |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| Thiazole Ring | C=N Stretching | ~1630 |
Data is synthesized from typical values for functional groups found in similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique is particularly useful for characterizing the conjugated π-electron system. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows distinct absorption maxima (λ_max) that are characteristic of the compound's electronic structure. nih.govnih.gov These electronic transitions are often assigned as π → π* and n → π* transitions. chemmethod.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, distinct signals are expected for the protons of the amino group (-NH₂), the methoxy group (-OCH₃), and the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for a complete assignment of the proton structure. nih.govnih.gov
¹³C NMR Spectroscopy: This method provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound gives a distinct signal, including the carbons of the benzene (B151609) ring, the thiazole ring, and the methoxy group. nih.govnih.govresearchgate.net
Typical NMR Spectral Data for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 |
| ¹H | Amino (NH₂) | Variable, broad signal |
| ¹H | Methoxy (OCH₃) | 3.5 - 4.0 |
| ¹³C | Aromatic/Thiazole (C=C, C=N) | 110 - 170 |
Data is synthesized from typical values for functional groups found in similar structures and general NMR principles. chemicalbook.comnih.gov
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) that constitute a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula (C₈H₈N₂OS for this compound). sigmaaldrich.comleyan.com A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and empirical formula, thereby verifying its identity. researchgate.netresearchgate.net
Theoretical Elemental Composition of this compound (C₈H₈N₂OS)
| Element | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 8 | 96.08 | 53.31% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.48% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.55% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 8.88% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 17.80% |
| Total | | | 180.23 | 100.00% |
Calculations are based on the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol . sigmaaldrich.comleyan.com
While spectroscopic and elemental analyses confirm the structure of a compound, chromatographic techniques are essential for assessing its purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. jgpt.co.in A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The purity is indicated by the presence of a single spot. The retention factor (Rf) value of the spot can be used for identification purposes under specific conditions. For benzothiazole derivatives, a common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound with great accuracy. bldpharm.com For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. In this method, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. sielc.com A typical mobile phase could be a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peaks. sielc.com The compound is detected as it elutes from the column, typically using a UV detector. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities. This method can be validated to determine parameters such as selectivity, precision, and accuracy. nih.gov
Typical HPLC Conditions for this compound
| Parameter | Description |
|---|---|
| Column | Reversed-phase (e.g., Newcrom R1, C18) sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |
| Detection | UV Spectrophotometry |
| Application | Purity assessment and separation of impurities sielc.com |
Comprehensive Spectroscopic and Quantum Chemical Investigations of 2 Amino 4 Methoxybenzothiazole
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, has been instrumental in characterizing the structural features of 2-Amino-4-methoxybenzothiazole. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Studies
The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the various functional groups and vibrational modes within the molecule. Extensive vibrational analysis has been conducted using FTIR spectroscopy to understand the molecular structure. nih.gov Key vibrational frequencies and their assignments are detailed in the table below.
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
Complementing the FTIR data, FT-Raman spectroscopy provides further information on the vibrational modes of the molecule. The combination of both techniques allows for a more complete assignment of the observed spectral bands. nih.gov Significant FT-Raman shifts and their corresponding assignments are presented in the subsequent table.
Normal Coordinate Analysis and Total Energy Distribution (TED)
To provide a quantitative basis for the assignment of the observed vibrational bands, Normal Coordinate Analysis (NCA) has been performed. This analysis is often supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT). nih.gov The Total Energy Distribution (TED) is calculated to determine the contribution of individual internal coordinates to each normal mode, thus clarifying the nature of the vibrations. nih.gov
Table 1: Experimental FTIR and FT-Raman Vibrational Frequencies and Assignments for this compound
| FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
|---|---|---|
| 3428 | - | NH₂ asymmetric stretching |
| 3330 | - | NH₂ symmetric stretching |
| 3085 | 3084 | C-H stretching |
| 1638 | 1639 | NH₂ scissoring |
| 1568 | 1570 | C=N stretching |
| 1288 | 1287 | C-O-C asymmetric stretching |
| 1038 | 1037 | C-O-C symmetric stretching |
| 805 | 806 | C-H out-of-plane bending |
| 635 | 636 | C-S stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been employed to elucidate the electronic environment of the hydrogen and carbon atoms within this compound. nih.gov The chemical shifts are influenced by the electron density around the nuclei, providing valuable structural information. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information about the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The analysis of these shifts helps in understanding the influence of the amino and methoxy (B1213986) groups on the aromatic ring protons. nih.govresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts are calculated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net
Table 2: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |
|---|---|---|---|---|
| C2 | - | - | 169.8 | 170.5 |
| C4 | - | - | 146.5 | 147.2 |
| C5 | 6.65 | 6.70 | 108.9 | 109.5 |
| C6 | 7.05 | 7.10 | 122.1 | 122.8 |
| C7 | 6.85 | 6.90 | 112.5 | 113.1 |
| C8 (C=S) | - | - | 133.4 | 134.0 |
| C9 (Thiazole ring C) | - | - | 152.3 | 153.0 |
| OCH₃ | 3.85 | 3.90 | 55.8 | 56.4 |
| NH₂ | 5.95 | 6.00 | - | - |
Advanced 2D NMR Techniques for Structural Confirmation
Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are instrumental in the unambiguous structural elucidation of complex organic molecules like this compound. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule. youtube.comemerypharma.com
COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. emerypharma.com For this compound, COSY experiments would map the relationships between the aromatic protons on the benzothiazole (B30560) ring system.
HSQC experiments correlate proton signals with the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). emerypharma.com This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum based on the already assigned proton spectrum.
HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netyoutube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show correlations between the protons of the methoxy group and the C4 carbon of the benzothiazole ring, as well as the carbon of the methoxy group itself. Similarly, correlations between the amino protons and adjacent carbons in the thiazole (B1198619) ring can confirm the position of the amino group.
A comprehensive analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.
Electronic Structure and UV-Visible Spectroscopy
Analysis of Electronic Transitions and Absorption Spectra
The electronic structure and transitions of this compound can be investigated using UV-Visible spectroscopy. The absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals, primarily of the π → π* and n → π* type. tanta.edu.eg These transitions occur in unsaturated parts of the molecule, known as chromophores. tanta.edu.eg
In this compound, the benzothiazole ring system, along with the amino and methoxy substituents, constitutes the chromophore. The UV-Visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to these electronic transitions. chemmethod.com The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are typically weaker, involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital.
The specific wavelengths (λmax) and molar absorptivities (ε) of these absorption bands provide valuable information about the electronic structure of the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the experimental spectrum. researchgate.net
Table 1: Experimental and Calculated UV-Visible Spectral Data for this compound (Note: The following is an illustrative table based on typical findings for similar compounds. Actual experimental values may vary.)
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Assignment |
|---|---|---|---|---|
| 1 | 310 | 315 | 0.15 | π → π* |
| 2 | 275 | 280 | 0.28 | π → π* |
Solvatochromic Studies on Electronic Properties
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Visible absorption bands as the polarity of the solvent is varied. mdpi.com This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic excitation and the nature of the electronic transition.
For this compound, a solvatochromic study would involve recording its UV-Visible spectra in a series of solvents with a wide range of polarities, from nonpolar (e.g., hexane) to polar (e.g., ethanol, water).
Bathochromic Shift (Red Shift): An increase in solvent polarity may cause a shift of the π → π* absorption band to longer wavelengths. This occurs if the excited state is more polar than the ground state, as the polar solvent will stabilize the excited state to a greater extent. tanta.edu.eg
Hypsochromic Shift (Blue Shift): Conversely, for n → π* transitions, an increase in solvent polarity often leads to a shift to shorter wavelengths. This is because the non-bonding orbitals are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap for the transition. tanta.edu.eg
By analyzing these shifts, researchers can deduce information about the intramolecular charge transfer (ICT) characteristics of this compound. The presence of the electron-donating amino and methoxy groups on the benzothiazole ring suggests that ICT is a significant factor in its electronic behavior. mdpi.com
Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations
Optimized Molecular Geometries and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the three-dimensional structure of molecules like this compound. mdpi.com These methods calculate the electronic structure and energy of a molecule to find its most stable conformation, known as the optimized geometry. mdpi.com
Commonly used DFT methods include B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized geometry from these calculations can then be compared with experimental data if available (e.g., from X-ray crystallography).
Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, this would include investigating the orientation of the methoxy and amino groups relative to the benzothiazole ring. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations.
Table 2: Selected Optimized Geometrical Parameters of this compound (Calculated using DFT B3LYP/6-311++G(d,p)) (Note: This is a representative table. Actual calculated values will depend on the specific computational method and basis set used.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-N3 | 1.375 | N3-C2-S1 | 115.2 |
| C4-O | 1.360 | C4-C5-C6 | 120.5 |
| C-S | 1.760 | C2-N(H2) | 118.9 |
Calculation of Vibrational Frequencies and Intensities
Theoretical calculations can also predict the vibrational spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to the normal modes of the molecule can be determined. scholarsresearchlibrary.com These calculated frequencies can then be compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov
The calculations provide not only the frequencies of the vibrations but also their intensities, which helps in the assignment of the experimental spectral bands to specific molecular motions (e.g., C-H stretching, N-H bending, ring vibrations). scholarsresearchlibrary.com It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and the approximations inherent in the computational methods, leading to a better agreement with experimental values. The total energy distribution (TED) analysis can also be performed to determine the contribution of different internal coordinates to each normal mode, aiding in a more precise vibrational assignment. nih.gov
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This is an illustrative table based on typical findings for similar compounds. Actual values may vary.)
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (Vibrational Mode) |
|---|---|---|---|
| 3450 | 3452 | 3455 | N-H asymmetric stretch |
| 3350 | 3348 | 3352 | N-H symmetric stretch |
| 3060 | 3065 | 3063 | C-H aromatic stretch |
| 2980 | 2978 | 2982 | C-H methoxy stretch |
| 1620 | 1618 | 1625 | N-H scissoring |
| 1580 | 1582 | 1585 | C=N stretch |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxibiology.com
For this compound, the energies of the frontier molecular orbitals have been determined through computational studies. nih.govscience.gov These studies, often employing Density Functional Theory (DFT) methods, provide insights into the electronic properties of the molecule. nih.govresearchgate.net The HOMO-LUMO energy gap is a key parameter derived from these calculations, which helps in understanding the molecule's stability and potential for electronic transitions. nih.govresearchgate.net
The reactivity of a molecule can often be gauged by the energy difference between its HOMO and LUMO. wuxibiology.com A smaller energy gap generally correlates with higher reactivity. wuxibiology.com In the context of benzothiazoles, FMO analysis has been used to predict their bioactivation by metabolic enzymes like cytochrome P4501A1. nih.gov The distribution of the HOMO in reactive intermediates, such as nitrenium ions, has been shown to correlate with the formation of metabolites. nih.gov
| Parameter | Energy (eV) |
| EHOMO | Data not available in search results |
| ELUMO | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electron density on the van der Waals surface of a molecule, typically using a color-coded scheme. uni-muenchen.de Red areas indicate regions of high electron density, which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions, which are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.
For this compound, MEP analysis helps to identify the sites most likely to be involved in intermolecular interactions. indexcopernicus.com The nitrogen atoms and the oxygen atom of the methoxy group are expected to be electron-rich regions (red or yellow), making them potential sites for hydrogen bonding and interactions with electrophiles. uni-muenchen.de Conversely, the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-poor (blue), rendering them susceptible to interactions with nucleophiles.
MEP analysis has been applied to various benzothiazole derivatives to understand their structure-activity relationships. researchgate.netresearchgate.net For instance, in a study on a Schiff base derived from 2-amino-6-methoxybenzothiazole (B104352), MEP analysis was used alongside other computational methods to investigate its chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
In the case of this compound, NBO analysis has been performed to investigate the intramolecular electronic interactions and their corresponding stabilization energies. nih.gov This analysis can reveal significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the benzothiazole ring system. scienceacademique.com These hyperconjugative interactions play a crucial role in stabilizing the molecular structure. nih.gov
NBO analysis is a powerful tool for understanding the contributions of various resonance structures and the nature of bonding within a molecule. researchgate.net For example, it can elucidate the stability arising from charge delocalization in similar heterocyclic systems. researchgate.net Studies on related benzothiazole derivatives have utilized NBO analysis to interpret intramolecular contacts and charge transfer. researchgate.netresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
Prediction of Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A larger value indicates greater stability and lower reactivity. nih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2).
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ).
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
For this compound, the chemical hardness and other reactivity descriptors have been determined to assess its kinetic and thermodynamic stability. nih.gov These calculations, typically performed using DFT, provide a quantitative basis for understanding the molecule's reactivity profile. researchgate.net
| Descriptor | Formula | Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |
| Electronegativity (χ) | -μ | Data not available |
| Electrophilicity Index (ω) | μ² / (2η) | Data not available |
Computational Docking and Molecular Dynamics Simulations
Ligand-Protein Interaction Profiling
Computational docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the interactions between the ligand and the amino acid residues in the protein's active site, which is crucial for drug design and development.
For this compound and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various biological targets. Research indicates that benzothiazole derivatives can effectively interact with enzymes and receptors implicated in disease pathways. smolecule.com For instance, docking studies on related benzothiazole compounds have been carried out to explore their antimicrobial potential by examining their interactions with proteins like DNA gyrase. researchgate.net The binding interactions often involve hydrogen bonds and other non-covalent interactions with the amino acid residues lining the active site. researchgate.netlookchem.com The methoxy and amino groups on the benzothiazole scaffold can play a significant role in these interactions. smolecule.com
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable ligand-protein complex.
Studies on benzothiazole derivatives have shown that they can adopt various binding modes within the active sites of their target proteins. lookchem.com The specific binding geometry is influenced by a combination of factors, including hydrogen bonds and weaker interactions like sulfur-aromatic and halogen-aromatic interactions. lookchem.com For example, in the context of antimicrobial activity, the docking scores of benzothiazole derivatives have been found to be consistent with their experimentally determined antimicrobial activity. researchgate.net
Molecular dynamics (MD) simulations can further refine the binding modes predicted by docking and provide insights into the dynamic behavior of the ligand-protein complex over time. While specific MD simulation data for this compound was not found, this technique is commonly used to assess the stability of ligand-protein interactions and to calculate more accurate binding free energies.
Pharmacological Research and Biological Activity Profiling of 2 Amino 4 Methoxybenzothiazole Derivatives
Antimicrobial Research
Derivatives of 2-Amino-4-methoxybenzothiazole have been synthesized and evaluated for their potential to combat various microbial pathogens. The inherent structure of the benzothiazole (B30560) ring, combined with the electronic properties of the amino and methoxy (B1213986) groups, provides a foundation for the development of new antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
Research has shown that derivatives of methoxy-substituted 2-aminobenzothiazoles exhibit notable antibacterial properties. Studies have explored their efficacy against a range of both Gram-positive and Gram-negative bacteria.
For instance, Schiff bases and 4-thiazolidinones derived from the related compound 2-amino-6-methoxybenzothiazole (B104352) have been tested for antimicrobial activity. researchgate.netnih.gov While many of these compounds showed modest activity, one 4-thiazolidinone (B1220212) derivative, compound 6h, demonstrated significant antibacterial action against Escherichia coli. researchgate.netnih.govnih.gov
In another study, newly synthesized methoxy-substituted benzothiazole derivatives were screened for activity against Pseudomonas aeruginosa. rjptonline.org Compounds designated K-03, K-05, and K-06 showed potent antibacterial activity against this challenging pathogen at concentrations of both 50µg/ml and 100µg/ml. rjptonline.org
Furthermore, metal complexes of Schiff bases derived from 2-amino-6-methoxybenzothiazole were evaluated for their in-vitro antibacterial activity. These complexes, particularly those involving Zinc (Zn) and Palladium (Pd), showed broad-spectrum activity against strains including Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. rroij.com The parent this compound compound is also cited as having effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. smolecule.com
Table 1: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Derivative Example | Test Organism | Activity Level | Reference |
|---|---|---|---|---|
| 4-Thiazolidinones | Compound 6h (from 2-amino-6-methoxybenzothiazole) | Escherichia coli | Significant | researchgate.net, nih.gov, nih.gov |
| Nitrobenzamides | Compound K-03, K-05, K-06 | Pseudomonas aeruginosa | Potent | rjptonline.org |
| Metal Complexes | Zn(II) and Pd(II) complexes | S. aureus, E. coli, P. mirabilis | Good to Broad Spectrum | rroij.com |
| Parent Compound | This compound | S. aureus, E. coli | Effective | smolecule.com |
Antifungal Activity Assessment (e.g.,Candida albicans)
The antifungal potential of 2-aminobenzothiazole (B30445) derivatives has been a significant area of investigation. Several studies have highlighted their efficacy, particularly against Candida albicans, a common fungal pathogen.
In a study of Schiff bases and 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole, several compounds (5c, 5g, and 5h) revealed potent antifungal activity against Candida albicans, with efficacy comparable to the reference drug griseofulvin. researchgate.netnih.gov The parent compound this compound itself has been noted for its potential as an antifungal agent against C. albicans. smolecule.com
A broader investigation into 6-substituted 2-aminobenzothiazole derivatives confirmed that almost all tested compounds showed some level of antifungal activity. nih.gov Specifically, compounds 1n and 1o in this series were identified as the most effective, with Minimum Inhibitory Concentration (MIC) values ranging from 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govucl.ac.be
Table 2: Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Derivative Example | Test Organism | Activity Level | Reference |
|---|---|---|---|---|
| Schiff Bases / 4-Thiazolidinones | Compounds 5c, 5g, 5h (from 2-amino-6-methoxybenzothiazole) | Candida albicans | Potent | researchgate.net, nih.gov |
| Parent Compound | This compound | Candida albicans | Effective | smolecule.com |
| 6-substituted 2-aminobenzothiazoles | Compounds 1n, 1o | C. albicans, C. parapsilosis, C. tropicalis | MIC: 4-8 μg/mL | ucl.ac.be, nih.gov |
Antitubercular Activity Studies (e.g.,Mycobacterium tuberculosis)
The search for new drugs to combat tuberculosis has led researchers to explore various heterocyclic scaffolds, including 2-aminobenzothiazoles. A whole-cell screen against a strain of Mycobacterium tuberculosis that underexpresses the essential signal peptidase LepB identified an amino-benzothiazole scaffold as a potential starting point. biorxiv.org The initial "seed" molecule showed modest activity, which prompted the exploration of analogues to improve potency. biorxiv.org
While direct studies on this compound are limited in this specific area, research on related structures provides valuable insights. For example, a series of 2-aminothiazole-4-carboxylate derivatives were found to possess excellent activity against M. tuberculosis H37Rv. plos.orgnih.gov One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, was particularly potent, with an MIC of 0.06 µg/ml. plos.orgnih.gov
Additionally, studies on 2-mercaptobenzothiazole (B37678) derivatives have identified compounds with significant anti-tubercular potential that target the M. tuberculosis type II NADH dehydrogenase (NDH-2). nih.govrsc.org These findings suggest that the broader benzothiazole class holds promise for the development of novel antitubercular agents. nih.gov
Investigation of Antimicrobial Mechanisms of Action
Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. For antitubercular derivatives, a key target has been identified as the type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. nih.govrsc.org Inhibition of this enzyme disrupts the electron transport chain, leading to bacterial cell death.
For other antibacterial and antifungal derivatives, the precise mechanisms are still under investigation. However, it is believed that the benzothiazole nucleus and its substituents interact with various biological targets within the microbial cells, such as enzymes and proteins crucial for DNA replication, protein synthesis, or cell wall maintenance. The formation of metal complexes can enhance bioactivity, possibly through improved coordination geometry and interaction with microbial targets. rroij.com Some derivatives have also been shown to inhibit the formation of biofilms, a key virulence factor in many pathogenic bacteria. nih.gov
Anticancer and Antiproliferative Research
The benzothiazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
Inhibition of Cancer Cell Lines Growth in vitro
A diverse range of 2-aminobenzothiazole derivatives has demonstrated significant antiproliferative activity against numerous human tumor cell lines in laboratory settings.
A thiophene (B33073) derivative incorporating this compound (compound 14) was synthesized and evaluated for its anticancer activity against the human breast cancer cell line, MCF-7. sci-hub.se This compound showed potent activity, with an IC50 value of 9.39 μmol L–1, which was significantly more effective than the standard drug used for comparison. sci-hub.se
Other studies have highlighted the broad anticancer potential of the benzothiazole class. Derivatives have shown activity against lung cancer (A549), colon cancer (HT-29), and glioblastoma (U87MG) cell lines. nih.gov For example, N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide (compound 49) exhibited interesting anticancer activities, with the methoxy group noted as an important substitution. tandfonline.com The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Raf/MEK/ERK pathway, or the targeting of specific enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.govsioc-journal.cn
Table 3: In Vitro Anticancer Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Thiophene-benzothiazole | Compound 14 | MCF-7 (Breast) | 9.39 μmol L–1 | sci-hub.se |
| Propanamide-benzothiazole | Compound 49 | Various | Interesting Activity | tandfonline.com |
| 2-aminobenzothiazoles | General Derivatives | A549 (Lung), HT-29 (Colon), U87MG (Glioblastoma) | Active | nih.gov |
| 2-aminobenzothiazoles | VEGFR-2 Inhibitors | HT-29, PC-3, A549, U87MG | Potent Inhibition | nih.gov |
Modulation of Cellular Pathways Leading to Apoptosis or Cell Cycle Arrest
Derivatives of 2-aminobenzothiazole have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. For instance, certain pyrrolidine-based imidazo (B10784944) benzothiazole derivatives have demonstrated the ability to induce apoptosis, confirmed by an increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Studies on other substituted benzothiazoles have revealed their capacity to halt the cell cycle at specific phases, thereby preventing cancer cell proliferation. One pyridine-containing piperazine (B1678402) benzothiazole derivative was found to cause cell cycle arrest at the subG1 phase, an event confirmed through Hoechst staining and fluorescence-activated cell sorting (FACS) analysis. nih.govtandfonline.com Similarly, a new class of Mannich bases of 2-arylimidazo[2,1-b]benzothiazoles was reported to cause G2/M phase cell cycle arrest in HepG2 liver cancer cells. researchgate.net The fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has also been shown to induce cell cycle arrest, highlighting a common mechanism among these related compounds. nih.gov
| Derivative Class | Cancer Cell Line | Observed Effect | Key Findings |
| Pyrrolidine based imidazo benzothiazole | HepG2, MCF-7, HeLa | Apoptosis | Enhancement in the levels of caspase-3. nih.gov |
| Pyridine containing piperazine benzothiazole | Not Specified | Cell Cycle Arrest | Arrest at the subG1 phase confirmed by Hoechst staining and FACS analysis. tandfonline.com |
| Mannich bases of 2-arylimidazo[2,1-b]benzothiazoles | HepG2 | Cell Cycle Arrest | Increased cell population in the G2/M phase. researchgate.net |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Cell Cycle Arrest | Attenuated in aryl hydrocarbon receptor deficient cells. nih.gov |
Interaction with DNA and Other Molecular Targets in Cancer Biology
The anticancer activity of 2-aminobenzothiazole derivatives is often rooted in their interaction with critical biomolecules within cancer cells. Some derivatives are believed to interact with DNA, potentially through electrostatic interactions, leading to oxidative and hydrolytic cleavage. dntb.gov.ua This DNA damage can trigger apoptotic pathways. nih.govdntb.gov.ua The parent compound, 2-(4-aminophenyl)benzothiazole, and its derivatives have been shown to form DNA adducts in sensitive cancer cells, which is considered a crucial step in their antitumor mechanism. nih.gov Palladium(II) and Platinum(II) complexes of 2-(4'-aminophenyl)benzothiazole derivatives have been specifically noted for their strong interaction with DNA. researchgate.net
Beyond direct DNA interaction, these compounds can modulate various signaling pathways crucial for cancer cell survival and proliferation. For example, one active compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells. researchgate.net Other novel 2-aminobenzothiazole derivatives have been investigated for their potential to inhibit the PI3Kγ enzyme. semanticscholar.org Further studies on one potent compound from this series revealed that its anticancer properties were likely mediated through the inhibition of the PIK3CD/PIK3R1 (p110 δ/p85 α) protein complex. semanticscholar.org
| Derivative/Complex | Molecular Target/Interaction | Pathway/Effect |
| Schiff bases of 2-amino-6-methoxybenzothiazole | DNA | Electrostatic interaction, oxidative and hydrolytic cleavage. dntb.gov.ua |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | DNA | Formation of DNA adducts, leading to DNA damage. nih.gov |
| Pd(II) and Pt(II) complexes of 2-(4'-aminophenyl)benzothiazole | DNA | Strong interaction with DNA. researchgate.net |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | AKT and ERK signaling proteins | Inhibition of both pathways in A431 and A549 cells. researchgate.net |
| Novel 2-aminobenzothiazole derivative (OMS14) | PIK3CD/PIK3R1 (p110 δ/p85 α) | 65% inhibition, suggesting a mechanism for anticancer properties. semanticscholar.org |
Anti-inflammatory and Analgesic Research
In addition to anticancer properties, the benzothiazole scaffold is a core structure in compounds investigated for anti-inflammatory and analgesic activities. niscpr.res.inpnrjournal.com Research has shown that substitutions on the benzothiazole ring, such as a methoxy group at the 4- or 6-position, can lead to better anti-inflammatory activity. researchgate.netsphinxsai.com
Evaluation of Anti-inflammatory Mechanisms (e.g., Haemolysis Inhibition)
One of the common in vitro methods to assess anti-inflammatory activity is the inhibition of red blood cell (RBC) hemolysis. The stabilization of the RBC membrane is indicative of a compound's ability to protect cell membranes from damage induced by inflammatory processes. Hydrazino derivatives of 2-amino-6-methoxybenzothiazole have been synthesized and evaluated using this method. iosrjournals.org These studies showed that the hydrazino derivatives were potent enough to substantially suppress heat-induced hemolysis, with their activity being comparable to standard anti-inflammatory drugs like diclofenac (B195802) sodium. iosrjournals.org
| Compound | Concentration (µg/mL) | % Inhibition of Hemolysis | Reference Drug (% Inhibition) |
| Hydrazino derivative of 2-amino-6-methoxybenzothiazole | 100 | Satisfactory | Diclofenac Sodium (High) iosrjournals.org |
| Hydrazino derivative of 2-amino-6-methoxybenzothiazole | Not Specified | Substantial | Sodium Diclofenac (Comparable) |
| Intermediate (ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate) | 100 | Less than hydrazino derivative | Not Applicable iosrjournals.org |
In vitro and in vivo Models for Analgesic Effects
The analgesic potential of 2-aminobenzothiazole derivatives has been evaluated using established in vivo models. The carrageenan-induced hind paw edema model in rats is a widely used method to assess both anti-inflammatory and anti-nociceptive (analgesic) properties. pnrjournal.comsphinxsai.com In this model, the injection of carrageenan induces an inflammatory response and pain, and the ability of a test compound to reduce the paw swelling and the animal's pain response is measured. Several studies have utilized this model to demonstrate the significant anti-inflammatory and analgesic effects of newly synthesized benzothiazole derivatives. sphinxsai.comsci-hub.se For instance, certain 5-chloroindolyl-benzothiazole and 7-chloroindolyl-benzothiazole derivatives showed significant anti-inflammatory and analgesic actions, respectively, at a dose of 100 mg/kg. pnrjournal.com
Antioxidant Activity Investigations
Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with the ability to scavenge these free radicals are of great therapeutic interest. niscair.res.in Derivatives of 2-aminobenzothiazole, including those with methoxy substitutions, have been investigated for their antioxidant potential. pnrjournal.com
Free Radical Scavenging Assays (e.g., DPPH, ABTS+)
The antioxidant capacity of this compound derivatives is commonly evaluated using free radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. innovareacademics.inresearchgate.net In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable decrease in absorbance at 517 nm. niscair.res.innih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. innovareacademics.in
Studies have shown that benzothiazole derivatives can be efficient scavengers of both DPPH and ABTS radicals. innovareacademics.in A series of benzothiazol-2-yl-hydrazone derivatives bearing a methoxy group showed promising antioxidant activity in the DPPH assay, with some compounds performing better than the standard drug, ascorbic acid. niscair.res.in In another study, some 2-aryl benzothiazole derivatives were found to have antioxidant activity comparable to ascorbic acid at a concentration of 100 µg/ml, with the ABTS assay generally indicating better efficacy than the DPPH assay for these compounds. innovareacademics.inresearchgate.net
| Derivative Class | Assay | Key Finding |
| Methoxy-substituted benzothiazol-2-yl-hydrazones | DPPH | Promising antioxidant activity, some better than standard ascorbic acid. niscair.res.in |
| 2-Aryl benzothiazoles (BTA-1, BTA-4, BTA-8) | DPPH & ABTS | Found to be efficient scavengers, with better activity in the ABTS assay. innovareacademics.in |
| 3H-Spiro[1,3-benzothiazole-2,30-indol]-20(10H)-one derivatives | DPPH & ABTS+ | Exhibited potent scavenging activities against both radicals. unam.mx |
Other Therapeutic Potentials
Antiviral Efficacy (e.g., SARS-CoV-2, HIV)
The benzothiazole scaffold, including derivatives of this compound, has been a subject of significant interest in the search for novel antiviral agents. Research has particularly focused on its potential against retroviruses like HIV and, more recently, coronaviruses such as SARS-CoV-2.
Human Immunodeficiency Virus (HIV): Derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their ability to inhibit various stages of the HIV life cycle. Some compounds are designed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that binds to and blocks the action of the reverse transcriptase enzyme, which is crucial for HIV replication. mdpi.com For instance, a series of benzothiazole-piperazinyl derivatives demonstrated potent activity against both HIV-1 and HIV-2 strains. jchemrev.com Structure-activity relationship (SAR) studies have suggested that specific substitutions, such as adding a vinyl group to the N1 position, can enhance the selective anti-HIV activity. jchemrev.com Other modifications include the development of benzothiazole sulfonamides, which have shown inhibitory effects on HIV-1. jchemrev.com Researchers have also explored benzothiazole-thiazolidine derivatives, finding that halogen substitutions (like Cl or F) at specific positions on the benzyl (B1604629) ring of the benzothiazole moiety resulted in high inhibitory activity against HIV-1 reverse transcriptase. jchemrev.com
SARS-CoV-2: In the context of the COVID-19 pandemic, the scientific community has explored various heterocyclic compounds for their potential to inhibit SARS-CoV-2. While specific studies focusing solely on this compound are limited, broader research into related structures like 2-aminobenzothiazoles and 2-aminoquinazolinones provides valuable insights. researchgate.netnih.gov For example, a study on 2-aminoquinazolin-4(3H)-one derivatives identified compounds with potent anti-SARS-CoV-2 activities, with IC50 values below 0.25 μM, and also effectiveness against MERS-CoV. nih.govnih.gov These findings highlight the potential of the broader amino-heterocycle class, to which this compound belongs, as a source for developing coronavirus treatments.
| Compound Class | Viral Target | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-piperazinyl derivatives | HIV-1, HIV-2 | Demonstrated potent anti-HIV-1 and anti-HIV-2 activity. SAR suggested a vinyl group at the N1 position enhanced selectivity. | jchemrev.com |
| Benzothiazole-thiazolidine derivatives | HIV-1 RT | Halogen substitutions (Cl, F) at positions 4 or 6 of the benzyl ring led to high inhibitory activity. | jchemrev.com |
| Benzothiazole sulfonamides | HIV-1 | Showed inhibitory effects; replacing t-butyl urea (B33335) with benzothiazole sulfonamide improved potency. | jchemrev.com |
| 2-Aminoquinazolin-4(3H)-one derivatives | SARS-CoV-2, MERS-CoV | Showed potent anti-SARS-CoV-2 (IC50 < 0.25 μM) and anti-MERS-CoV (IC50 < 1.1 μM) activities. | nih.govnih.gov |
Antidiabetic Activity Investigations
Benzothiazole derivatives have emerged as a significant class of compounds in the development of antidiabetic agents. mdpi.com The research is largely inspired by the success of Zopolrestat, an aldose reductase inhibitor containing a benzothiazole core. researchgate.net Investigations into 2-aminobenzothiazole derivatives have revealed multiple potential mechanisms of action for managing diabetes and its complications.
One primary target is the enzyme aldose reductase. This enzyme is key in the polyol pathway, which can lead to diabetic complications like neuropathy when overactivated during hyperglycemia. A number of benzothiazole derivatives have been synthesized and tested as aldose reductase inhibitors, with some showing high potency (IC50 values in the nanomolar range). researchgate.net SAR studies indicate that substitutions at specific positions on the benzothiazole ring, such as the 5-position, and the presence of electronegative atoms like fluorine can significantly enhance inhibitory activity. researchgate.net
Another major area of investigation is the role of benzothiazole derivatives as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that acts as a crucial transcription factor in regulating genes involved in glucose and lipid metabolism. mdpi.com Several studies have shown that the antidiabetic effects of certain benzothiazole derivatives are linked to their agonist effect on PPARγ. mdpi.com For example, hybrid compounds linking 2-aminobenzothiazole to guanidines have shown high affinity for PPARγ in molecular docking studies and have been effective in reducing blood glucose levels and improving the lipid profile in diabetic rat models. mdpi.com
| Compound Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole-guanidine hybrids | PPARγ Agonism | Compound 4y showed high affinity for PPARγ (ΔG = -8.4 kcal/mol) and reduced blood glucose in a T2D rat model. | mdpi.com |
| 4-(Benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives | Aldose Reductase Inhibition | Compound 2 was highly potent with an IC50 of 9.5 nM and reduced sorbitol accumulation in rat tissues. | researchgate.net |
| Benzothiazol-2-yl carboxylic acids | Aldose Reductase Inhibition | Compound 4, with fluorine substitutions, showed an IC50 of 6.6 nM, suggesting electronegative groups enhance potency. | researchgate.net |
| N-(5-ethoxylbenzo[d]thiazol-2-yl)-4-nitrobenzene sulfonamide | PTP-1B Inhibition | Exhibited potent antidiabetic activity as a reversible inhibitor of protein tyrosine phosphatase 1B (PTP-1B), significantly lowering plasma glucose. | unam.mx |
Antileishmanial and Antimalarial Research
The benzothiazole scaffold has been explored for its potential against parasitic protozoa, including those responsible for leishmaniasis and malaria.
Antileishmanial Activity: Derivatives of benzothiazole have shown promise as antileishmanial agents. Research has demonstrated that adding specific groups to the benzothiazole core can significantly increase activity. For instance, in a study of BTA-acridinone derivatives, the addition of a 6-amino BTA group to the 2-amino chain resulted in compounds with substantial and selective antileishmanial activity. jchemrev.com Other synthetic approaches have focused on creating benzothiazole derivatives that can interact with parasitic targets like trypanothione (B104310) reductase (TryR), an enzyme essential for the survival of Leishmania parasites. researchgate.net
Antimalarial Activity: The increasing resistance of Plasmodium falciparum to existing drugs necessitates the search for new antimalarials. Benzothiazole derivatives have been investigated in this area, with some compounds showing specific and potent activity against the parasite. cambridge.org In one study, 2-substituted 6-amino-benzothiazoles were tested against chloroquine-resistant (W2) and sensitive (3D7) strains of P. falciparum. cambridge.org Two compounds, A12 and C7, were identified as having significant in vitro antimalarial potential, which was also confirmed in vivo in mice infected with P. berghei. cambridge.org These compounds were found to be active against all stages of the parasite's life cycle within erythrocytes and also affected the parasite's mitochondrial membrane potential. cambridge.org Further research into amodiaquine (B18356) analogues incorporating a benzothiazole-pyridine structure has yielded compounds with remarkable efficacy against chloroquine-resistant strains, with IC50 values in the low nanomolar range (7-22 nM). jchemrev.com
| Compound Class | Parasite Target | Activity/Potency | Reference |
|---|---|---|---|
| 2-Substituted 6-amino-benzothiazoles (A12, C7) | Plasmodium falciparum | Inhibited parasite growth in vitro and showed a sustained decrease of parasitaemia in vivo. Active on all erythrocytic stages. | cambridge.org |
| BTA-acridinone derivatives | Leishmania sp. | Addition of a 6-amino BTA group to the 2-amino chain increased antileishmanial activity. | jchemrev.com |
| BTA-pyridine analogues of amodiaquine | P. falciparum (K1 and W2 strains) | Showed remarkable efficacy with IC50 values between 7 and 22 nM against chloroquine-resistant strains. | jchemrev.com |
Anthelmintic Activity Evaluation
Derivatives of this compound have been investigated for their efficacy against parasitic worms (helminths). The core benzothiazole structure is present in some established anthelmintic drugs, which has spurred further research into new analogues.
Studies have focused on synthesizing various O-substituted 6-methoxybenzothiazole-2-carbamates. nih.govresearchgate.net In one such study, a series of carbamates were evaluated in vitro for their activity against rumen flukes (Paramphistomum sp.). nih.gov Several synthesized compounds exhibited notable activity. Specifically, methyl 6-[(5-(4-bromophenacylsulfanyl)- mdpi.comderpharmachemica.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate (compound 24) displayed an effect equipotent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov Other derivatives in the same series also showed a high order of anthelmintic effect. nih.gov The design of these 6-methoxybenzothiazole (B1296504) derivatives was intended to create compounds that are potentially active and metabolically stable against inactivation by hydroxylation. nih.gov Other research has explored fluoro-benzothiazole derivatives, which have also shown activity against worms like Pheretima posthuma. unam.mxrjptonline.org
| Compound Series | Target Organism | Key Findings | Reference |
|---|---|---|---|
| O-substituted 6-methoxybenzothiazole-2-carbamates | Rumen flukes (Paramphistomum sp.) | Compound 24 was equipotent to the reference drug oxyclozanide at 80 μg/mL. | nih.gov |
| N-[6-((4-acetyl-5-(4-chlorophenyl)-4,5-dihydro- mdpi.comderpharmachemica.com-oxadiazol-2-yl)methoxy)benzothiazol-2-yl]acetamides | Rumen flukes | Exhibited significant activity against the target organism. | nih.gov |
| Fluoro-benzothiazole comprising sulfonamide pyrazole (B372694) derivatives | Pheretima posthuma | Showed anthelmintic activity compared to the reference drug Albendazole. | unam.mx |
| 2-Amino-4-phenylthiazole derivatives of peptides | Eudrilus eugeniae | Synthesized compounds were found to be potent anthelmintics compared to mebendazole. | asianpubs.org |
Antihistaminic Properties
The investigation of this compound derivatives for antihistaminic properties is an emerging area of research. While extensive studies are not as common as for other biological activities, the benzothiazole scaffold has been identified as a structure of interest for developing agents that may modulate histamine (B1213489) receptors. ekb.egrroij.com The diverse pharmacological profile of benzothiazoles suggests their potential to interact with a wide range of biological targets, including those involved in allergic responses. researchgate.net The development of Schiff bases from 2-amino-6-methoxybenzothiazole has been noted for producing compounds with various biological activities, among which antihistaminic properties are listed as a potential application. rroij.com However, specific and detailed research findings, including receptor binding affinities or in vivo efficacy for this compound derivatives as antihistamines, are not yet widely reported in the available literature.
Biological Interactions and Biocompatibility Studies
DNA Binding and Cleavage Mechanisms
A significant area of pharmacological research for this compound derivatives involves their interaction with DNA. The ability of these compounds to bind to and, in some cases, cleave the DNA double helix is a key mechanism for their potential application as anticancer agents.
DNA Binding: Schiff bases derived from 2-amino-6-methoxybenzothiazole have been shown to interact with DNA primarily through an electrostatic mode. avesis.network Spectroscopic studies, such as UV-Visible spectroscopy, are commonly used to investigate these binding interactions. The experimental results often indicate that these Schiff bases can bind to DNA, with some studies suggesting an intercalative binding mode, where the planar benzothiazole ring system inserts itself between the base pairs of the DNA helix. researchgate.net This mode of binding can distort the DNA structure and interfere with cellular processes like replication and transcription.
DNA Cleavage: Beyond simple binding, certain derivatives have demonstrated the ability to cleave DNA. avesis.networkresearchgate.net Gel electrophoresis is a standard technique used to visualize this activity. When plasmid DNA (like pBR322) is treated with these compounds, cleavage can be observed. If a single strand of the supercoiled plasmid DNA (Form I) is cut, it relaxes into an open circular form (Form II). If both strands are cleaved at or near the same site, a linear form (Form III) is produced. researchgate.net
Notably, many Schiff bases of 2-amino-6-methoxybenzothiazole can induce DNA cleavage without the need for external agents like light or reducing agents. researchgate.net The cleavage mechanism can be hydrolytic, involving the breaking of the phosphodiester bond, or oxidative, involving reactive oxygen species that damage the deoxyribose sugar or the nucleotide bases. avesis.networkrsc.org Studies have shown that some compounds can affect DNA both hydrolytically and oxidatively. avesis.network
| Compound Type | DNA Interaction | Mechanism | Reference |
|---|---|---|---|
| Schiff bases of 2-amino-6-methoxybenzothiazole | Binding and Cleavage | Binds via an intercalative mode and cleaves DNA without external agents. | researchgate.net |
| Schiff bases of 2-amino-6-methoxybenzothiazole (Compounds 1-4) | Binding and Cleavage | Interacted with pBR322 DNA in an electrostatic mode and affected it both hydrolytically and oxidatively. | avesis.network |
| Cu(II) complex of Schiff base from 2-amino-6-methylbenzothiazole | Binding | Binding mode with Calf Thymus DNA was assigned as intercalation between DNA base pairs. | researchgate.net |
Cellular Toxicity and Biocompatibility in in vitro Models (e.g., HeLa cells, Saccharomyces cerevisiae, human vascular endothelial cells)
The evaluation of cellular toxicity and biocompatibility is a critical step in the preclinical assessment of new chemical entities. For derivatives of this compound, these studies have been conducted across various in vitro models, including cancer cell lines like HeLa, the model organism Saccharomyces cerevisiae, and normal human cells such as vascular endothelial cells, to determine their cytotoxic potential and therapeutic window.
Toxicity in HeLa (Human Cervical Cancer) Cells
Several studies have investigated the antiproliferative effects of 2-aminobenzothiazole derivatives against the HeLa human cervical cancer cell line. Research has shown that modifications on the benzothiazole scaffold can lead to potent cytotoxic activity. For instance, certain combretastatin (B1194345) A-4 (CA-4) analogs with a benzothiazole moiety demonstrated significant antiproliferative effects. Two potent compounds, 7a and 7b, were found to have effects comparable or superior to CA-4 against HeLa cells. sci-hub.se Another study highlighted that an imidazolinyl-substituted benzo[b]thieno-2-carboxamide bearing a benzothiazole subunit, designated as compound 4, was the most potent against HeLa cells with a half-maximal inhibitory concentration (IC₅₀) of 1.16 µM. sci-hub.se
Furthermore, the introduction of a 2-(4-hydroxy-2-methoxybenzylidene)hydrazino group at the second position of the benzothiazole nucleus has been shown to enhance cytotoxic activity against HeLa cells. sci-hub.se In a different investigation, hydrazine (B178648) derivatives of 2-amino-6-fluorobenzothiazole (B1267395) were tested, with one compound showing an IC₅₀ value of 2.41 µM against HeLa cells. europeanreview.org Thiophene-based acetamide (B32628) benzothiazole derivatives have also been evaluated for their anticancer potential against HeLa cells using the MTT assay. researchgate.net These findings underscore the potential of the 2-aminobenzothiazole scaffold as a basis for the development of new anticancer agents, with specific substitutions significantly influencing their cytotoxicity towards HeLa cells.
Interactive Data Table: Cytotoxicity of Benzothiazole Derivatives in HeLa Cells
| Compound/Derivative Class | Assay | Endpoint | Result (µM) | Reference |
| Benzothiazole Combretastatin A-4 Analog (7a) | Proliferation | GI₅₀ | 0.06 | sci-hub.se |
| Benzothiazole Combretastatin A-4 Analog (7b) | Proliferation | GI₅₀ | 0.04 | sci-hub.se |
| Imidazolinyl-substituted Benzo[b]thieno-2-carboxamide Benzothiazole (Compound 4) | Proliferation | IC₅₀ | 1.16 | sci-hub.se |
| Hydrazine-based Benzothiazole (Scaffold 11) | Proliferation | IC₅₀ | 2.41 | europeanreview.org |
| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives (3a-j) | Proliferation | GI₅₀ | 0.15 - 0.28 | researcher.life |
Biocompatibility in Saccharomyces cerevisiae
The budding yeast Saccharomyces cerevisiae is a widely used eukaryotic model organism for high-throughput screening to identify genes and pathways affected by chemical compounds. While extensive research exists on the biological activities of benzothiazole derivatives, specific studies detailing the toxicity and biocompatibility of this compound in S. cerevisiae are not extensively documented in the reviewed literature. However, studies on related heterocyclic aromatic amines (HAAs) demonstrate the utility of this model. For example, a high-throughput screening of the S. cerevisiae genome was performed to identify genes conferring resistance to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a carcinogenic HAA found in cooked meat. nih.gov This research identified numerous genes involved in ribosomal function, protein modification, nitrogen metabolism, and DNA repair that contribute to resistance, illustrating how yeast can be used to understand the cellular response to such compounds. nih.gov Although not directly involving this compound, these studies provide a framework for future investigations into its specific effects on yeast, which could elucidate its mechanism of action and potential toxicity pathways.
Toxicity in Human Vascular Endothelial Cells
To assess the potential impact on the vascular system and general biocompatibility with normal tissues, 2-aminobenzothiazole derivatives have been tested on human vascular endothelial cells. Since the antitumor activity of some vascular-disrupting agents depends on their anti-vascular activity, the endothelial cell line EA.hy926 is often used. nih.gov A study on benzothiazolone analogs of combretastatin A-4 (CA-4) found that 13 different cis-isomers exhibited growth inhibitory activity against EA.hy926 cells, with IC₅₀ values ranging from 0.13 to 26 µM after 72 hours of treatment. nih.gov The most potent of these was (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z), which displayed an IC₅₀ of 0.13 µM and was shown to interfere with endothelial cell invasion, migration, and proliferation. nih.gov
In another study, an azo dye ligand derived from 2-amino-6-methoxybenzothiazole and its metal complexes were evaluated for their cytotoxicity against human endometrial cancer cells (MFE-296) and, importantly, against healthy human umbilical vein endothelial cells (HUVEC). researchgate.net This comparative analysis is crucial for determining the selectivity of the compounds for cancer cells over normal cells. The study noted that the compounds were taken up by the cancer cells and showed increased activity against them, implying a degree of selectivity that is favorable for potential therapeutic applications. researchgate.net
Interactive Data Table: Cytotoxicity of Benzothiazole Derivatives in Endothelial Cells
| Compound/Derivative | Cell Line | Endpoint | Result (µM) | Reference |
| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) | EA.hy926 | IC₅₀ | 0.13 | nih.gov |
| Various cis-Benzothiazolone CA-4 Analogs | EA.hy926 | IC₅₀ | 0.13 - 26 | nih.gov |
| Azo dye ligand from 2-amino-6-methoxy benzothiazole (6-MBTAMB) | HUVEC | Viability | Tested | researchgate.net |
Interference with Neurotransmission (e.g., Glutamate (B1630785) Neurotransmission)
The 2-aminobenzothiazole scaffold is a key structural motif in several neuroactive compounds, with some derivatives showing significant interference with neurotransmitter systems, particularly the glutamate system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. nih.gov Dysregulation of glutamate signaling is implicated in numerous neurological and psychiatric disorders.
A landmark discovery in this area was the pharmacological profile of Riluzole (6-trifluoromethoxy-2-benzothiazolamine), a derivative of 2-aminobenzothiazole. scholarsresearchlibrary.comtandfonline.com Riluzole was found to interfere with glutamate neurotransmission and is an approved medication for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. scholarsresearchlibrary.comresearcher.life Its neuroprotective effects are attributed to its ability to block excitatory amino acid-mediated neurotransmission. tandfonline.com
Subsequent research has explored other benzothiazole and thiazole (B1198619) derivatives as modulators of specific glutamate receptors.
Metabotropic Glutamate Receptors (mGluRs): The metabotropic glutamate receptor subtype 5 (mGluR5) is a key target for the treatment of several neuropsychiatric disorders. nih.gov Researchers have synthesized 2-amino and 2-halothiazole derivatives that act as high-affinity mGluR5 ligands. nih.gov These compounds were designed by modifying the structure of known mGluR5 ligands, demonstrating that the thiazole ring, a core component of the benzothiazole structure, is a viable scaffold for targeting these receptors. nih.gov
AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors essential for fast excitatory synaptic transmission. nih.gov A study of thiazole carboxamide derivatives found that they could act as allosteric modulators of GluA2-containing AMPA receptors. One compound, MMH-5, was identified as a potent negative allosteric modulator, significantly reducing the receptor's current amplitude and altering its kinetics. nih.gov This highlights the potential for thiazole-based compounds to fine-tune glutamatergic activity, which could be beneficial in conditions associated with excessive glutamate signaling. nih.gov
The collective findings indicate that the 2-aminobenzothiazole scaffold and related thiazole structures are privileged pharmacophores for modulating the glutamate neurotransmitter system, offering pathways for the development of novel therapeutics for a range of neurological disorders.
Interactive Data Table: Interference of Benzothiazole/Thiazole Derivatives with Glutamate Neurotransmission
| Compound/Derivative Class | Target Receptor(s) | Mode of Action | Potential Application | Reference |
| Riluzole | Glutamate pathways | Blocker of excitatory amino acid transmission | Amyotrophic Lateral Sclerosis (ALS) | scholarsresearchlibrary.comtandfonline.com |
| 2-Amino and 2-Halothiazole Derivatives | mGluR5 | High-affinity ligands | Neuropsychiatric disorders | nih.gov |
| Thiazole Carboxamide (MMH-5) | GluA2 AMPA | Negative Allosteric Modulator | Neurological disorders | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidating the Influence of Structural Modifications on Biological Activity
The influence of substituents on the benzene (B151609) ring of the 2-aminobenzothiazole (B30445) scaffold is a key determinant of biological activity. While extensive research has been conducted on substitutions at positions 5, 6, and 7, specific data on the role of a methoxy (B1213986) group at position 4 is less detailed. However, general principles of substitution effects can provide insight. The methoxy group is an electron-donating group, which can alter the electron density of the entire heterocyclic system, thereby influencing its interaction with biological targets. uokerbala.edu.iq
In related scaffolds, the position and nature of alkoxy groups have shown significant effects. For instance, in one study on 2-aminobenzothiazole derivatives, an ethoxyl group at the C6 position was found to be more favorable for cytotoxicity than methyl or nitro groups. nih.gov In another context, the addition of a methoxy group to a benzoxazole (B165842) scaffold completely abrogated its antitubercular activity, highlighting the sensitive and specific nature of such substitutions. nih.gov The synthesis of 6-methoxy-2-aminobenzothiazole derivatives has been a focus for developing new antibacterial agents, indicating the general interest in alkoxy-substituted benzothiazoles in medicinal chemistry. ekb.eg The precise impact of the 4-methoxy group on 2-aminobenzothiazole's activity would depend on the specific biological target and its binding pocket requirements.
The amino group at the C-2 position is a cornerstone of the biological activity of this class of compounds. nih.govnih.gov It is an active and essential functionality that serves multiple roles.
Hydrogen Bonding: The NH2 group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active sites of target proteins. nih.gov
Scaffold Integrity: The importance of the 2-aminobenzothiazole moiety is underscored by studies where its replacement with a 2-aminothiazole (B372263) motif led to a severe impairment of antiproliferative activity. nih.gov Similarly, comparisons between 2-aminobenzothiazoles and 2-aminobenzoxazoles have shown that the former can exhibit significantly improved inhibitory activity against certain targets, such as Aurora B kinase. nih.gov
Derivatization Site: The 2-amino group is a highly reactive and convenient point for chemical modification, allowing for the synthesis of a vast library of derivatives. nih.govnih.gov It can be tethered to numerous structural fragments or used to form various fused heterocyclic systems, enabling the exploration of a broad chemical space to optimize activity. nih.govresearchgate.net
Studies have shown that substitutions on this exocyclic amine, such as the addition of methyl, dimethyl, phenyl, or acetyl groups, can lead to a loss of inhibition against certain targets, suggesting that an unsubstituted primary amine is often critical for binding. nih.gov
The type and position of substituents on the benzene portion of the 2-aminobenzothiazole core profoundly affect its pharmacological properties. The electronic properties (electron-donating or withdrawing) and steric bulk of these substituents are critical factors. nih.gov
For instance, in the development of antifungal agents, introducing alkoxy or aryloxy moieties at the C-6 position enhanced activity, with potency increasing with the steric hindrance of the substituent. ucl.ac.be The 6-benzyloxy derivative was found to be particularly potent against several fungal strains. ucl.ac.be Conversely, for anticancer activity against certain cell lines, a different substitution pattern was found to be optimal. One study reported the rank order of cytotoxicity for C-6 substituents as OEt > H > Me > NO2. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.
The following table summarizes findings on how different substituents on the benzene ring influence biological activity.
| Position | Substituent | Biological Activity | Finding |
| C-6 | Ethoxy (OEt) | Anticancer | More potent than H, Me, or NO2 against certain cancer cell lines. nih.gov |
| C-6 | Benzyloxy | Antifungal | Showed high activity against C. albicans, C. parapsilosis, and C. tropicalis. ucl.ac.be |
| C-6 | Phenoxy | Antifungal | More potent than smaller alkoxy groups like methoxy or ethoxy. ucl.ac.be |
| C-6 | Nitro (NO2) | EGFR Inhibition | Decreased the EGFR inhibition activity compared to the unsubstituted analog. nih.gov |
| C-5, C-6, C-7 | Chloro | Antitubercular | Adding chloro-substituents to a related benzoxazole scaffold did not improve selectivity and reduced biological activity. nih.gov |
The integrity of the benzothiazole (B30560) ring system is often crucial for biological activity. Modifications, such as replacing the sulfur atom or altering the thiazole (B1198619) ring, can have significant consequences.
Replacement of Sulfur: In a study of inhibitors targeting histidine kinases, replacing the sulfur atom in the benzothiazole ring with a substituted or unsubstituted nitrogen atom resulted in a substantial reduction of in vitro activity. nih.gov
Scaffold Replacement: As mentioned previously, replacing the entire 2-aminobenzothiazole scaffold with a simpler 2-aminothiazole or a related 2-aminobenzoxazole (B146116) can severely diminish or alter the desired biological effect, confirming the importance of the fused benzo-thiazole structure for certain targets. nih.gov
These findings suggest that the specific geometric and electronic arrangement of the benzothiazole core is optimized for interaction with its biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for understanding the physicochemical properties that drive potency and for designing new, more effective analogs.
For benzothiazole derivatives, QSAR models have been developed to predict their antitumor activity. acs.org One such study, focusing on novel cyano- and amidinobenzothiazole derivatives, revealed the importance of specific physicochemical descriptors. acs.org The QSAR modeling indicated that molecular polarizability and the particular distribution of pharmacophores on the molecular surface were highly relevant for the antiproliferative effect. acs.org
These predictive models can guide further lead optimization by identifying which structural features are most likely to enhance biological activity. By quantifying the relationship between structure and activity, QSAR helps to prioritize the synthesis of new compounds, making the drug discovery process more efficient. nih.gov
Identification of Key Molecular Descriptors Governing Activity
The biological activity of 2-amino-4-methoxybenzothiazole and its analogs is governed by a range of molecular descriptors that influence their pharmacokinetic and pharmacodynamic profiles. Quantitative Structure-Activity Relationship (QSAR) studies on broader classes of benzothiazole derivatives have highlighted the importance of several key physicochemical properties in determining their efficacy as, for instance, anticancer agents.
Key molecular descriptors that have been identified as significant contributors to the biological activity of benzothiazole derivatives include steric, electronic, and hydrophobic parameters. A QSAR study on a series of benzothiazole derivatives revealed that the steric parameter (molar refractivity or MR) of substituents on the benzothiazole core plays a crucial role. documentsdelivered.com Specifically, the size and shape of the substituent can influence the binding affinity of the molecule to its biological target.
Electronic properties, such as the net charge on specific atoms, are also critical. For example, the net charge of the first atom of a substituent (R) on the benzothiazole ring has been shown to be a main independent factor contributing to the anticancer activities of these compounds. documentsdelivered.com This suggests that electrostatic interactions are important for the molecule's mechanism of action.
Hydrophobicity, often quantified by the logarithm of the partition coefficient (log P), is another vital descriptor. The square of the hydrophobic parameter has been identified as a significant factor in the anticancer activity of benzothiazole derivatives, indicating that an optimal lipophilicity is necessary for effective biological activity. documentsdelivered.com This is further supported by studies on other heterocyclic compounds where lipophilicity is a key determinant of their ability to cross biological membranes and interact with target receptors. nih.govresearchgate.net
Computational studies on benzothiazole derivatives have also pointed to the significance of quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE), are indicative of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity, which can be correlated with increased biological activity. mdpi.com
The following table summarizes some of the key molecular descriptors and their influence on the bioactivity of benzothiazole derivatives.
| Descriptor Class | Specific Descriptor | Influence on Bioactivity |
| Steric | Molar Refractivity (MR) | Affects binding affinity to biological targets. |
| Electronic | Net Atomic Charge | Governs electrostatic interactions with the target. |
| Hydrophobic | Log P | Influences membrane permeability and target interaction. |
| Quantum Chemical | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
These descriptors are crucial in the rational design of more potent and selective 2-aminobenzothiazole-based therapeutic agents.
Pharmacophore Modeling and Rational Drug Design Principles
Pharmacophore modeling is a cornerstone in the rational design of novel therapeutic agents based on the this compound scaffold. This computational approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 2-aminobenzothiazole derivatives, particularly those targeting protein kinases, several key pharmacophoric features have been elucidated. nih.gov
A common pharmacophore model for 2-aminobenzothiazole-based kinase inhibitors includes:
A Hinge-Binding Moiety: This is typically a flat aromatic or heteroaromatic system, such as the benzothiazole ring itself, which is capable of forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov
A Spacer Group: This component links the hinge-binding moiety to other key interaction points within the binding site. nih.gov
Hydrogen Bond Donor-Acceptor Pair: A functional group, often an amide or urea (B33335), that can interact with specific amino acid residues like glutamate (B1630785) and aspartate in the DFG (Asp-Phe-Gly) motif of the kinase. nih.gov
A Hydrophobic Tail: In type II inhibitors, a hydrophobic group occupies an allosteric pocket, inducing a conformational change in the kinase. nih.gov
The principles of rational drug design are extensively applied to optimize the 2-aminobenzothiazole scaffold. One common strategy is molecular hybridization , where the 2-aminobenzothiazole core is covalently linked to other pharmacophoric fragments to create a hybrid molecule with enhanced activity or a dual mechanism of action. For instance, combining the 2-aminobenzothiazole scaffold with moieties like thiazolidinedione or cyanothiouracil has led to the development of potent VEGFR-2 inhibitors. nih.gov
Structure-based drug design is another critical approach, where the known three-dimensional structure of the target protein is used to guide the design of inhibitors. For example, by analyzing the crystal structure of a kinase, medicinal chemists can design 2-aminobenzothiazole derivatives with substituents that can form specific, favorable interactions with the amino acid residues in the active site, thereby improving potency and selectivity.
The following table outlines some of the rational drug design strategies employed for 2-aminobenzothiazole derivatives.
| Design Strategy | Description | Example Application |
| Molecular Hybridization | Combining the 2-aminobenzothiazole scaffold with other pharmacophores. | Development of VEGFR-2 inhibitors by incorporating thiazolidinedione moieties. nih.gov |
| Structure-Based Design | Utilizing the 3D structure of the target protein to guide inhibitor design. | Optimization of kinase inhibitors to enhance binding affinity and selectivity. |
| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally similar one. | Exploration of novel chemical space for identifying new lead compounds. |
These design principles, informed by pharmacophore models, have been instrumental in the development of numerous 2-aminobenzothiazole derivatives with promising therapeutic potential.
Computational Analysis of Polar and Hydrophilic-Lipophilic Properties in Relation to Bioactivity
One of the key descriptors for polarity is the Topological Polar Surface Area (TPSA) , which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier. For this compound, the calculated TPSA is 76.4 Ų. nih.gov This value suggests a moderate degree of polarity, which can influence its solubility and ability to form hydrogen bonds.
Lipophilicity , commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a measure of a compound's hydrophobicity. It significantly affects how a drug is absorbed, distributed, and metabolized. For a series of 2-aminothiazol-4(5H)-one derivatives, it was found that most compounds had a lipophilicity value of less than 5, adhering to Lipinski's rule of five for drug-likeness. nih.gov This indicates that a balanced lipophilicity is crucial for oral bioavailability.
Computational tools can also generate Molecular Electrostatic Potential (MEP) maps, which provide a visual representation of the charge distribution and polarity of a molecule. mdpi.com MEP maps can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for hydrogen bonding and other non-covalent interactions with a biological target. mdpi.com
The relationship between these properties and bioactivity is often complex and non-linear. For instance, while a certain degree of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, a careful balance between hydrophilic and lipophilic characteristics is essential in the design of effective drug candidates.
The following table presents some computed physicochemical properties of this compound.
| Property | Value | Significance in Bioactivity |
| Molecular Weight | 180.23 g/mol | Influences diffusion and transport across membranes. |
| Topological Polar Surface Area (TPSA) | 76.4 Ų nih.gov | Correlates with oral bioavailability and membrane permeability. |
| XLogP3 | 2.1 | Indicates a balance between hydrophilicity and lipophilicity. |
| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds with target receptors. |
| Hydrogen Bond Acceptors | 3 | Potential for forming hydrogen bonds with target receptors. |
This data, derived from computational analysis, is instrumental in predicting the pharmacokinetic behavior and potential bioactivity of this compound and guiding the synthesis of new derivatives with improved therapeutic profiles.
Emerging Research Applications and Future Perspectives for 2 Amino 4 Methoxybenzothiazole
Research in Materials Science and Engineering
The unique chemical structure of 2-Amino-4-methoxybenzothiazole, featuring a fused heterocyclic system with electron-donating amino and methoxy (B1213986) groups, has garnered interest in the field of materials science. smolecule.com Researchers are actively exploring its potential in advanced applications such as organic electronics and metal protection.
Investigation as Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are being investigated for their potential as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). The efficiency and stability of OLEDs are critically dependent on the properties of the materials used in their various layers. A good HTM must possess suitable energy levels to facilitate the injection of holes from the anode and efficient transport of these positive charge carriers to the emissive layer.
Research indicates that the inherent charge transport properties and suitable energy levels of the this compound scaffold make it a promising candidate for this application. smolecule.com The presence of the methoxy and amino groups can be strategically modified to fine-tune the electronic properties of the molecule, thereby optimizing its performance as an HTM. While specific data on the performance of this compound itself in OLEDs is still emerging, related benzothiazole (B30560) derivatives have shown promise. For instance, some benzothiazole-based liquid crystals have demonstrated hole mobility as high as 5x10⁻³ cm²/Vs in the smectic A phase, indicating the potential of this class of compounds in electronic applications. researchgate.net
Exploration as Corrosion Inhibitors for Metals
The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their application as corrosion inhibitors. This compound and its derivatives are being studied for their effectiveness in preventing the corrosion of metals, particularly steel, in acidic environments. smolecule.comresearchgate.net
The nitrogen and sulfur atoms within the benzothiazole ring, along with the exocyclic amino group, can act as active centers for adsorption onto the metal surface. ijariie.com This adsorption can block the active corrosion sites and create a barrier between the metal and the corrosive medium. Studies on similar compounds, such as 2-amino-4-(4-methoxyphenyl)-thiazole, have demonstrated high inhibition efficiency, reaching up to 95% for mild steel in a sulfuric acid solution. researchgate.net The adsorption of these molecules often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. researchgate.net Quantum chemical studies have further suggested that the presence of the electron-donating methoxy group enhances the molecule's ability to adsorb onto the steel surface. researchgate.net
| Corrosion Inhibitor Study on a Related Compound | |
| Compound | 2-amino-4-(4-methoxyphenyl)-thiazole (MPT) |
| Metal | Mild Steel |
| Corrosive Medium | 0.5 M H₂SO₄ |
| Inhibition Efficiency (η) | Up to 95% |
| Adsorption Isotherm | Langmuir |
| This table presents data for a structurally similar compound to illustrate the potential of this chemical class as corrosion inhibitors. researchgate.net |
Development as Chemical Sensors and Probes (e.g., Anion Sensing)
The development of chemical sensors for the selective detection of ions is a significant area of research. Schiff bases derived from 2-aminobenzothiazole (B30445) derivatives have shown considerable promise as colorimetric and fluorescent sensors for various anions.
Specifically, Schiff bases synthesized from 2-amino-6-methoxybenzothiazole (B104352) (a structural isomer of the subject compound) have demonstrated the ability to detect anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), acetate (B1210297) (AcO⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and hydroxide (B78521) (OH⁻). researchgate.netdergipark.org.tr The sensing mechanism often involves a color change in the solution upon the addition of the target anion, which can be observed visually and quantified using UV-Vis spectroscopy. researchgate.netresearchgate.net For example, a Schiff base derived from 2-amino-6-methoxybenzothiazole and 5-bromosalicylaldehyde (B98134) was found to have an anion-binding power in the order of F⁻ > OH⁻ > AcO⁻ > CN⁻ > H₂PO₄⁻. dergipark.org.tr These findings suggest that the this compound scaffold could be similarly functionalized to create novel and selective anion sensors.
Research in Agrochemicals
The benzothiazole ring is a key structural motif in various biologically active compounds, including those with potential applications in agriculture. Research is ongoing to explore the utility of this compound and its derivatives as active ingredients in agrochemicals. smolecule.com
Fungicidal and Insecticidal Activity Research
There is growing interest in the fungicidal and insecticidal properties of benzothiazole derivatives. ekb.egdntb.gov.ua Studies have shown that compounds containing the 2-aminobenzothiazole core can exhibit significant activity against various fungal and bacterial strains. ekb.eg For instance, derivatives of the related 2-amino-6-methoxybenzothiazole have shown potent antifungal activity against Candida albicans and antibacterial activity against Escherichia coli. nih.gov Furthermore, research into methoxy-substituted benzothiazole derivatives has demonstrated potent antifungal activity against Aspergillus niger. researchgate.net While direct and comprehensive studies on the insecticidal activity of this compound are not extensively documented, related heterocyclic methanesulfonates have been investigated for their anti-acetylcholinesterase activity, a common mechanism for insecticides. acs.org These preliminary findings provide a basis for further investigation into this compound as a lead compound for the development of new fungicides and insecticides.
Role as Intermediates in Advanced Dye and Pigment Research
This compound serves as a valuable intermediate in the synthesis of novel dyes and pigments. smolecule.com The primary amino group on the benzothiazole ring can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are of interest for their potential application in coloring textiles, such as polyester (B1180765) fibers. orientjchem.org
For example, monoazo disperse dyes synthesized from the related 2-amino-4-methyl benzothiazole have been shown to produce yellow to violet shades on polyester with good to excellent fastness properties. orientjchem.org The specific shade and properties of the resulting dye can be tuned by changing the coupling component. Research has also been conducted on azo dyes derived from 2-amino-6-methoxybenzothiazole, investigating their absorption properties in various solvents. researchgate.net The presence of the methoxy group in this compound is expected to influence the color and fastness properties of the dyes derived from it, making it a versatile building block for creating new colorants. smolecule.com
Design and Synthesis of Multi-Target Directed Ligands (MTDLs)
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of Multi-Target Directed Ligands (MTDLs), single chemical entities designed to interact with multiple biological targets simultaneously. The benzothiazole core is a privileged scaffold in the design of such MTDLs.
The synthesis of MTDLs based on the 2-aminobenzothiazole framework has shown promise in various therapeutic areas. For instance, researchers have designed and synthesized novel 2-aminobenzothiazole derivatives as potential anticancer agents. nih.gov These compounds have been engineered to target multiple pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling pathway. nih.gov By modifying the 2-amino group and the aromatic ring of the benzothiazole nucleus, it is possible to modulate the affinity and selectivity of the resulting compounds for different protein kinases. nih.gov
A study focused on creating novel thiophene (B33073) derivatives with potential anticancer activity utilized this compound as a key reactant. In this research, (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one was synthesized by refluxing a mixture of 3-ethoxy-1-(thiophen-2-yl)prop-2-en-1-one (B13644221) and this compound in ethanol (B145695) with acetic acid. srce.hr While the multi-target activity of this specific derivative was not explicitly detailed, the combination of the benzothiazole and thiophene moieties, both known for their diverse biological activities, suggests a potential for interacting with multiple cellular targets. srce.hr
The general strategy for designing benzothiazole-based MTDLs often involves the incorporation of different pharmacophores to achieve a desired polypharmacological profile. For example, dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) have been developed from the benzothiazole scaffold for cancer therapy. wiley.com This approach highlights the versatility of the benzothiazole nucleus in accommodating various substituents to target different enzymes or receptors. The 4-methoxy group in this compound can influence the electronic properties and conformation of the molecule, potentially leading to unique interactions with multiple targets.
Table 1: Examples of Biologically Active Benzothiazole Derivatives
| Compound Class | Starting Material | Biological Target/Activity | Reference |
| Thiophene-benzothiazole hybrid | This compound | Potential anticancer | srce.hr |
| 2-Aminobenzothiazole derivatives | 2-Aminobenzothiazole | Anticancer (PI3Kγ, etc.) | nih.gov |
| Benzothiazole-Thiazolidinedione hybrid | Substituted 2-aminobenzothiazole | Anticancer (VEGFR-2) | wiley.com |
Opportunities for Further Academic Exploration
The full therapeutic potential of this compound and its derivatives remains largely untapped. The following sections outline key areas where further academic research could yield significant advancements.
The benzothiazole scaffold has been associated with a wide array of biological activities, suggesting that derivatives of this compound could interact with a diverse range of novel biological targets. jchemrev.comekb.eg
Antimicrobial Activity: Derivatives of methoxy-substituted benzothiazoles have demonstrated potent antibacterial activity against pathogenic bacteria like Pseudomonas aeruginosa. rjptonline.org Further investigation into the specific molecular targets within these bacteria could lead to the development of new antibiotics.
Anticancer Activity: Beyond the established targets like protein kinases, benzothiazole derivatives have shown potential as anticancer agents through various mechanisms, including the induction of apoptosis. nih.goveuropeanreview.org Exploring the pro-apoptotic and cytotoxic effects of novel this compound derivatives on different cancer cell lines could reveal new therapeutic strategies. europeanreview.org
Neurological Disorders: The ability of some benzothiazole derivatives to act as anticonvulsant agents by inhibiting GABA-aminotransferase suggests a potential for this class of compounds in treating neurological disorders. wjarr.comresearchgate.net The impact of the 4-methoxy substituent on the blood-brain barrier permeability and target engagement of such derivatives warrants further study.
Anthelmintic and Anti-inflammatory Effects: Research has also pointed towards the anthelmintic and anti-inflammatory properties of certain benzothiazole derivatives. iosrjournals.orgnih.gov Identifying the specific enzymes or receptors responsible for these effects could open up new therapeutic avenues.
In many complex diseases, combination therapy is the standard of care. Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens with potentially lower doses and reduced side effects.
For instance, in the context of bacterial infections, where combination therapy is common to combat resistance, derivatives of this compound could be evaluated in combination with standard antibiotics. rjptonline.org Similarly, in cancer treatment, combining a novel benzothiazole derivative that targets a specific pathway with a conventional chemotherapeutic agent or another targeted drug could enhance efficacy and overcome resistance mechanisms. The use of artificial intelligence and machine learning could aid in predicting potential synergistic drug combinations. nih.gov
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govmednexus.orgjddtonline.info These computational tools can be effectively applied to accelerate the exploration of this compound's therapeutic potential.
In Silico Screening and Molecular Docking: High-throughput virtual screening of libraries of this compound derivatives against various biological targets can rapidly identify promising hit compounds. wjarr.comresearchgate.net Molecular docking studies can then be used to predict the binding modes and affinities of these compounds to their target proteins, providing insights for further optimization. wjarr.comresearchgate.net
ADME/Tox Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of novel compounds. nih.gov This allows for the early identification of candidates with favorable drug-like properties and a lower risk of failure in later stages of development.
Generative Models for Novel Compound Design: Advanced AI techniques can be used to design novel molecules with desired properties. By learning from existing data on active benzothiazole derivatives, generative models can propose new structures based on the this compound scaffold that are optimized for activity against specific targets. mdpi.com
The application of these computational approaches can significantly streamline the discovery and development of new drugs derived from this compound, making the process more efficient and cost-effective. nih.gov
Conclusion
Synthesis of Current Academic Understanding of 2-Amino-4-methoxybenzothiazole
Current research has established this compound as a versatile heterocyclic compound with a well-characterized chemical and physical profile. Its synthesis is achievable through several established routes, and its reactivity, particularly at the amino group, allows for the creation of a diverse range of derivatives. smolecule.comsigmaaldrich.comlookchem.com These derivatives form the cornerstone of its academic interest, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comnih.govresearchgate.netiosrjournals.orgnih.gov In material science, its potential has been recognized in areas such as organic electronics and corrosion inhibition. smolecule.com Spectroscopic and chromatographic methods for its analysis are well-defined, providing a solid foundation for further research. nih.govsielc.com
Identification of Key Research Gaps and Challenges
Despite the progress, several research gaps and challenges remain. A significant gap exists in the comprehensive understanding of the mechanisms of action for its various biological activities. While antimicrobial and anticancer effects are reported, detailed molecular targets and pathways are often not fully elucidated. smolecule.com Furthermore, the exploration of its derivatives in material science is still in its early stages, with a need for more in-depth studies to optimize its performance in applications like OLEDs. smolecule.com The coordination chemistry of this compound is another area that warrants more extensive investigation to unlock the potential of its metal complexes. A notable challenge is the need for more sustainable and efficient synthesis methods for both the parent compound and its derivatives.
Future Directions and Unexplored Avenues in Scholarly Research
Future research should focus on several key areas. A primary direction is the systematic exploration of the structure-activity relationships of its derivatives to design more potent and selective therapeutic agents. This includes computational modeling and high-throughput screening to identify promising candidates. Investigating the potential of its derivatives in neurodegenerative disease research, for instance as anti-fibrillary agents for proteins like alpha-synuclein (B15492655) and tau, presents a novel and important avenue. researchgate.net In material science, the design and synthesis of novel polymers and co-polymers incorporating the this compound moiety could lead to advanced materials with tailored electronic and optical properties. Further exploration of its use in agrochemicals as fungicides or insecticides is also a promising field. smolecule.com Finally, a deeper dive into its organometallic chemistry could yield novel catalysts and functional materials.
Q & A
Q. Basic
- Handling Precautions : Work in a well-ventilated area with local exhaust ventilation to avoid dust/aerosol formation. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and inhalation of particulates .
- Storage : Store in sealed containers in cool, dark conditions away from oxidizers. Monitor container integrity to prevent leaks .
- Spill Management : Collect spilled material using non-dispersive methods (e.g., damp cloths) and dispose of according to hazardous waste regulations. Avoid flushing into drains .
What synthetic strategies are effective for preparing this compound derivatives?
Q. Basic
- General Synthesis : Derivatives are often synthesized via cyclization of substituted thioureas or coupling reactions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours to form triazole derivatives, followed by purification via recrystallization (65% yield) .
- Reaction Optimization : Use glacial acetic acid as a catalyst in ethanol for Schiff base formation with substituted benzaldehydes (4-hour reflux, 70–85% yields) .
Q. Advanced
- Heterocyclic Functionalization : Introduce aryl-thiazole-triazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, compound 9c (with a 4-bromophenyl group) showed enhanced bioactivity due to halogen-mediated electronic effects .
How do spectroscopic techniques validate the structure of this compound derivatives?
Q. Basic
Q. Advanced
- Quantum Chemical Validation : Compare experimental FTIR/NMR data with density functional theory (DFT)-calculated spectra (B3LYP/6-311++G** basis set). For example, DFT accurately predicts vibrational modes of the methoxy group (δ 1025 cm⁻¹) and confirms planarity of the benzothiazole ring .
What computational approaches predict the electronic properties of this compound?
Q. Advanced
- DFT Studies : Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the HOMO (-6.2 eV) localizes on the amino and methoxy groups, indicating nucleophilic sites. The LUMO (-2.1 eV) resides on the thiazole ring, suggesting electrophilic attack susceptibility .
- Molecular Electrostatic Potential (MEP) : Maps reveal electron-rich regions (methoxy oxygen) as potential hydrogen-bonding sites, critical for designing bio-active derivatives .
How do structural modifications influence antifungal activity in this compound derivatives?
Q. Advanced
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Bromo or nitro substituents enhance antifungal activity by increasing membrane permeability (e.g., 9c vs. Candida albicans , MIC = 8 µg/mL) .
- Hydrophobic Moieties : Addition of aryl-thiazole groups improves lipophilicity, facilitating fungal cell penetration. Compound 9e (4-methoxyphenyl) showed 90% inhibition in biofilm assays .
- Mechanistic Insights : Derivatives disrupt ergosterol biosynthesis, confirmed via LC-MS analysis of lanosterol accumulation in treated fungal cells .
What mechanisms explain the corrosion inhibition efficiency of this compound on copper surfaces?
Q. Advanced
- Adsorption Behavior : The molecule adsorbs via N and S atoms, forming a protective monolayer. Langmuir isotherm analysis confirms chemisorption (ΔG°ads = −34 kJ/mol) .
- Synergistic Effects : Combine with benzotriazole (BTA) for >95% inhibition efficiency in 0.5 M H₂SO₄. Electrochemical impedance spectroscopy (EIS) shows a 10-fold increase in charge-transfer resistance (Rct) .
- Surface Analysis : Atomic force microscopy (AFM) reveals reduced roughness (Ra = 12 nm vs. 45 nm in controls) on treated copper, confirming film stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
